3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid
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Overview
Description
3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid is a synthetic organic compound that features a cyclopropyl group, a quinoline moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Coupling of the Quinoline and Cyclopropyl Groups: The quinoline derivative can be coupled with the cyclopropyl group through amide bond formation using reagents like carbodiimides (e.g., DCC) in the presence of a base.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline and cyclopropyl groups.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the cyclopropyl group can interact with enzymes, inhibiting their activity. The propanoic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylquinoline-4-carbonyl)amino]propanoic acid: Lacks the cyclopropyl group, which may affect its bioactivity.
3-Cyclopropyl-2-[(quinoline-4-carbonyl)amino]propanoic acid: Lacks the methyl group on the quinoline moiety, which can influence its interaction with molecular targets.
Uniqueness
3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid is unique due to the presence of both the cyclopropyl and methylquinoline groups, which can enhance its bioactivity and specificity in targeting molecular pathways.
Properties
IUPAC Name |
3-cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-8-13(12-4-2-3-5-14(12)18-10)16(20)19-15(17(21)22)9-11-6-7-11/h2-5,8,11,15H,6-7,9H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWAFCRWSYUUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC(CC3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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